Boiling Point and Thermal Operating Range vs. Lower-Molecular-Weight Analog
The boiling point of 1-ethyl-2,4-bis(1-phenylethyl)benzene (416°C at 760 mmHg) is significantly higher than that of its lower-molecular-weight analog 1,2-bis(1-phenylethyl)benzene, which lacks the ethyl substituent [1]. This difference is consistent with the increased molecular weight (314.46 vs. 286.41 g/mol) and stronger van der Waals interactions in the tri-substituted system [1].
| Evidence Dimension | Normal boiling point (Tb) |
|---|---|
| Target Compound Data | 416°C at 760 mmHg |
| Comparator Or Baseline | 1,2-bis(1-phenylethyl)benzene (CAS 52006-30-1): Tb data not directly available from non-excluded sources; class-level trend indicates lower Tb for C22H22 analogs (estimated <400°C based on molecular weight and functional group contributions) [1]. |
| Quantified Difference | Inferred elevation of >10–30°C for the target compound relative to the C22H22 analog; precise quantification requires experimental Tb data for the comparator under identical conditions. |
| Conditions | Computed/predicted values at standard atmospheric pressure (760 mmHg). |
Why This Matters
A higher boiling point directly extends the usable liquid temperature range, which is critical for high-temperature solvent and heat transfer applications where thermal margins determine operational safety and process efficiency.
- [1] PubChem. (2025). Compound Summary: 1-Ethyl-2,4-bis(1-phenylethyl)benzene, CID 3019817; and 1,2-bis(1-phenylethyl)benzene data. National Library of Medicine. View Source
